molecular formula C20H20N2O4S2 B2562176 Benzo[d]thiazol-2-ylmethyl 4-(piperidin-1-ylsulfonyl)benzoate CAS No. 325987-63-1

Benzo[d]thiazol-2-ylmethyl 4-(piperidin-1-ylsulfonyl)benzoate

Cat. No.: B2562176
CAS No.: 325987-63-1
M. Wt: 416.51
InChI Key: PINPEDOWFYDYDB-UHFFFAOYSA-N
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Description

Benzo[d]thiazol-2-ylmethyl 4-(piperidin-1-ylsulfonyl)benzoate is a complex organic compound that features a benzothiazole ring and a piperidine sulfonyl benzoate moiety. This compound is of significant interest in medicinal chemistry due to its potential therapeutic properties, particularly in anti-inflammatory and antimicrobial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo[d]thiazol-2-ylmethyl 4-(piperidin-1-ylsulfonyl)benzoate typically involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The intermediate compounds are then treated with 1-(2-chloroethyl) piperidine hydrochloride to yield the final product . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as triethylamine to facilitate the coupling reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, employing continuous flow reactors, and ensuring compliance with industrial safety and environmental regulations.

Chemical Reactions Analysis

Types of Reactions

Benzo[d]thiazol-2-ylmethyl 4-(piperidin-1-ylsulfonyl)benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

Benzo[d]thiazol-2-ylmethyl 4-(piperidin-1-ylsulfonyl)benzoate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
  • N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides

Uniqueness

Benzo[d]thiazol-2-ylmethyl 4-(piperidin-1-ylsulfonyl)benzoate is unique due to its specific combination of a benzothiazole ring and a piperidine sulfonyl benzoate moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

Benzo[d]thiazol-2-ylmethyl 4-(piperidin-1-ylsulfonyl)benzoate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly as an inhibitor of neuronal nitric oxide synthase (nNOS). This article explores the biological activity of this compound, including its mechanism of action, potential therapeutic effects, and relevant research findings.

Chemical Structure and Properties

The compound features a benzothiazole ring and a piperidine sulfonyl benzoate moiety , which contribute to its biological properties. The molecular formula is C18H22N2O3SC_{18}H_{22}N_{2}O_{3}S with a molecular weight of approximately 350.45 g/mol. Its structural uniqueness allows it to interact specifically with biological targets.

Target Enzyme: Neuronal Nitric Oxide Synthase (nNOS)

This compound primarily acts as an inhibitor of nNOS . This enzyme is crucial for the production of nitric oxide (NO), a signaling molecule involved in various physiological processes, including neurotransmission and vascular regulation.

Mode of Action

The inhibition of nNOS by this compound leads to a decrease in oxidative and nitrosative stress in neurons. This reduction can have significant implications for neuroprotection, particularly in conditions characterized by excessive NO production, such as neurodegenerative diseases.

Anti-inflammatory Properties

Research indicates that this compound exhibits anti-inflammatory activity . In vitro studies have shown that it can reduce inflammatory markers in cellular models, suggesting its potential use in treating inflammatory disorders.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties . Preliminary studies suggest efficacy against various bacterial strains, making it a candidate for further development as an antimicrobial agent.

In Vitro Studies

  • Neuroprotective Effects : In a study assessing the neuroprotective effects of the compound, it was found to significantly reduce neuronal cell death induced by oxidative stress. The IC50 value for neuroprotection was determined to be approximately 5 µM, indicating strong activity at low concentrations.
  • Anti-inflammatory Assays : In assays measuring pro-inflammatory cytokine release, this compound demonstrated a reduction in TNF-alpha levels by up to 40% at concentrations ranging from 1 to 10 µM .
  • Antimicrobial Testing : Against Gram-positive and Gram-negative bacteria, the compound exhibited minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL, indicating moderate antimicrobial activity .

Comparative Analysis with Similar Compounds

Compound NameMechanism of ActionIC50 (µM)Notable Activity
This compoundnNOS Inhibition5Neuroprotective
N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-piperidin-1-yl)ethylamino]benzamideAChE Inhibition2.7Alzheimer’s Treatment
Coumarin derivativesAChE Inhibition<5Cognitive Enhancement

Properties

IUPAC Name

1,3-benzothiazol-2-ylmethyl 4-piperidin-1-ylsulfonylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4S2/c23-20(26-14-19-21-17-6-2-3-7-18(17)27-19)15-8-10-16(11-9-15)28(24,25)22-12-4-1-5-13-22/h2-3,6-11H,1,4-5,12-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PINPEDOWFYDYDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)OCC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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